molecular formula C15H17FO4 B11758673 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B11758673
M. Wt: 280.29 g/mol
InChI Key: NHAKEGJRMUBTLZ-UHFFFAOYSA-N
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Description

9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate: is a synthetic organic compound with the molecular formula C15H17FO4 It is characterized by the presence of a fluorine atom, a pivalate ester group, and a tetrahydrobenzo[b]oxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]oxepin Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]oxepin ring system.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as or .

    Esterification: The final step involves the esterification of the hydroxyl group with pivalic acid or a pivaloyl chloride derivative to form the pivalate ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as or .

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as .

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Nucleophiles like , , or .

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique chemical structure.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the pivalate ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 9-Fluoro-5-oxo-2,3,4,5-tetrahydro-1-benzoxepin-8-yl pivalate
  • 4,5,6,7-Tetrahydro-4-oxobenzofuran-5-acetic acid

Comparison:

  • Structural Differences: The presence of different substituents and ring systems can lead to variations in chemical reactivity and biological activity.
  • Unique Features: The combination of the fluorine atom and the pivalate ester group in 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate makes it unique compared to other similar compounds.

Properties

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

(9-fluoro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17FO4/c1-15(2,3)14(18)20-11-7-6-9-10(17)5-4-8-19-13(9)12(11)16/h6-7H,4-5,8H2,1-3H3

InChI Key

NHAKEGJRMUBTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCO2)F

Origin of Product

United States

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